Yunnancoronarin A

Description

Propriétés

IUPAC Name |

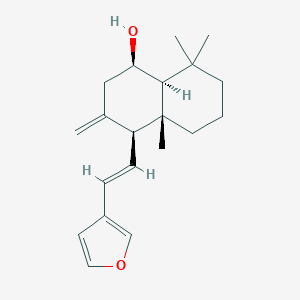

(1R,4S,4aR,8aS)-4-[(E)-2-(furan-3-yl)ethenyl]-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-14-12-17(21)18-19(2,3)9-5-10-20(18,4)16(14)7-6-15-8-11-22-13-15/h6-8,11,13,16-18,21H,1,5,9-10,12H2,2-4H3/b7-6+/t16-,17+,18-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTIGHTZWXIGRIJ-JEQJTPLUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1C(CC(=C)C2C=CC3=COC=C3)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1[C@@H](CC(=C)[C@@H]2/C=C/C3=COC=C3)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling Yunnancoronarin A: A Technical Guide to its Natural Occurrence in Hedychium forrestii

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Yunnancoronarin A, a labdane diterpenoid identified in the rhizomes of Hedychium forrestii. The document details its isolation, albeit with limited quantitative data in the public domain, and explores its potential mechanism of action by examining the signaling pathways influenced by structurally related compounds. This information is intended to serve as a foundational resource for further research and development of this compound as a potential therapeutic agent.

Natural Source and Isolation

This compound has been successfully isolated from the rhizomes of Hedychium forrestii, confirming its status as a natural constituent of this plant species. While the presence of this compound is documented, specific quantitative data regarding its yield and concentration within the plant material are not extensively reported in publicly available literature.

Table 1: Known Diterpenoids Isolated from Hedychium forrestii

| Compound | Compound Type | Source |

| This compound | Labdane Diterpenoid | Rhizomes |

| Yunnancoronarin B | Labdane Diterpenoid | Rhizomes |

| Yunnancoronarin C | Labdane Diterpenoid | Rhizomes |

| Hedyforrestin B | Labdane Diterpenoid | Rhizomes |

| Hedyforrestin C | Labdane Diterpenoid | Rhizomes |

| Hedychin C | Hexanorditerpenoid | Rhizomes |

| Hedychin D | Diterpenoid | Rhizomes |

Experimental Protocols

Generalized Isolation and Purification Protocol

This protocol is a composite representation based on common phytochemical techniques for the isolation of labdane diterpenoids from plant rhizomes.

-

Extraction:

-

Air-dried and powdered rhizomes of Hedychium forrestii are subjected to extraction with an organic solvent such as ethanol or chloroform at room temperature.

-

The solvent is then evaporated under reduced pressure to yield a crude extract.

-

-

Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

-

Chromatographic Separation:

-

The ethyl acetate fraction, which is likely to contain diterpenoids, is subjected to column chromatography over silica gel.

-

A gradient elution system, typically starting with petroleum ether and gradually increasing the polarity with ethyl acetate, is employed to separate the fractions.

-

Fractions are monitored by thin-layer chromatography (TLC).

-

-

Purification:

-

Fractions containing compounds with similar TLC profiles are combined and further purified using repeated column chromatography or semi-preparative High-Performance Liquid Chromatography (HPLC).

-

The final purification of this compound is achieved through recrystallization or further chromatographic steps until a pure compound is obtained.

-

-

Structure Elucidation:

-

The structure of the isolated this compound is confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) (¹H and ¹³C), Mass Spectrometry (MS), and comparison with published data.

-

Figure 1. Generalized workflow for the isolation of this compound.

Putative Signaling Pathways and Mechanism of Action

While the specific signaling pathways modulated by this compound have not been definitively elucidated, studies on structurally similar labdane diterpenes provide valuable insights into its potential mechanism of action, particularly in the context of its cytotoxic effects.

Other labdane diterpenes, such as Coronarin D, have been shown to induce apoptosis in cancer cells through the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically by stimulating the phosphorylation of ERK and JNK.[1] This activation subsequently triggers the intrinsic apoptotic pathway. Additionally, some labdane diterpenes exert their effects through the activation of the PI3K/Akt signaling pathway, which is a crucial regulator of cell survival and apoptosis.[2][3]

Based on this evidence from related compounds, it is plausible that this compound may also exert its cytotoxic and other pharmacological effects through the modulation of these key signaling cascades.

Figure 2. Putative signaling pathways for this compound.

Conclusion and Future Directions

This compound from Hedychium forrestii represents a promising natural product for further investigation. While its presence has been confirmed, future research should focus on:

-

Quantitative Analysis: Determining the precise yield and concentration of this compound in various parts of Hedychium forrestii to optimize extraction processes.

-

Protocol Optimization: Developing and publishing detailed, optimized protocols for the efficient isolation and purification of this compound.

-

Mechanism of Action Studies: Elucidating the specific signaling pathways directly modulated by this compound to confirm its mechanism of action and identify potential therapeutic targets.

This technical guide serves as a starting point for researchers to build upon, with the ultimate goal of unlocking the full therapeutic potential of this compound.

References

isolation and purification of Yunnancoronarin A from Hedychium gardnerianum

For Researchers, Scientists, and Drug Development Professionals

Introduction to Yunnancoronarin A and Hedychium gardnerianum

Hedychium gardnerianum, commonly known as Kahili ginger, is a plant belonging to the Zingiberaceae family.[1] Various species of the Hedychium genus are known to produce a diverse array of secondary metabolites, including labdane diterpenes, which have garnered significant interest for their biological activities.[2][3][4][5] Among these, this compound, a labdane diterpene, has been identified as a constituent of Hedychium species and is of interest for its potential cytotoxic properties.[1] The isolation and purification of this compound are critical steps for its further pharmacological evaluation and potential as a drug lead.

Experimental Protocols

The following protocols are a composite representation of standard methods for the isolation of labdane diterpenes from Hedychium rhizomes.

Plant Material Collection and Preparation

Fresh rhizomes of Hedychium gardnerianum should be collected and thoroughly washed to remove any soil and debris. The cleaned rhizomes are then air-dried in the shade for several weeks or oven-dried at a low temperature (40-50 °C) to a constant weight. The dried rhizomes are then ground into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction of Crude Bioactive Compounds

The powdered rhizomes are subjected to solvent extraction to isolate the crude mixture of secondary metabolites.

Methodology:

-

Maceration: The dried rhizome powder (e.g., 1 kg) is macerated with a suitable solvent (e.g., 5 L of 95% ethanol or a 1:1 mixture of dichloromethane and methanol) at room temperature for 72 hours with occasional stirring.

-

Filtration and Concentration: The extract is filtered through Whatman No. 1 filter paper. The process is repeated three times with fresh solvent to ensure exhaustive extraction. The combined filtrates are then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45 °C to yield a crude extract.

Purification of this compound

The crude extract is a complex mixture of various compounds. A multi-step chromatographic approach is necessary for the isolation of pure this compound.

2.3.1. Silica Gel Column Chromatography (Initial Separation)

-

Column Packing: A glass column is packed with silica gel (60-120 mesh) using a slurry packing method with n-hexane.

-

Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the packed column.

-

Elution: The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate (e.g., 95:5, 90:10, 85:15, and so on, up to 100% ethyl acetate).

-

Fraction Collection: Fractions of a fixed volume (e.g., 100 mL) are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled together.

2.3.2. Sephadex LH-20 Column Chromatography (Further Purification)

Fractions from the silica gel column that show the presence of this compound (based on TLC comparison with a standard, if available, or by spectroscopic analysis of a small aliquot) are subjected to further purification.

-

Column Packing: A column is packed with Sephadex LH-20 and equilibrated with a suitable solvent (e.g., methanol or a mixture of chloroform and methanol).

-

Elution: The enriched fraction is dissolved in a minimal amount of the mobile phase and loaded onto the column. Isocratic elution is then performed.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to isolate the pure compound.

2.3.3. Preparative High-Performance Liquid Chromatography (Final Polishing)

For obtaining high-purity this compound, a final purification step using preparative HPLC may be employed.

-

Column and Mobile Phase: A C18 reversed-phase column is typically used with a mobile phase consisting of a gradient of methanol and water or acetonitrile and water.

-

Purification: The semi-purified sample is injected into the preparative HPLC system, and the peak corresponding to this compound is collected.

-

Solvent Removal: The solvent from the collected fraction is removed under reduced pressure to yield the pure compound.

Data Presentation

Quantitative Data (Representative)

The following table summarizes representative quantitative data for the isolation of a labdane diterpene like this compound from Hedychium rhizomes. Actual yields may vary depending on the specific plant material and extraction conditions.

| Parameter | Value |

| Starting Material (Dried Rhizomes) | 1.0 kg |

| Crude Ethanol Extract Yield | 50 g (5%) |

| Silica Gel Fraction Yield (Enriched) | 5 g |

| Final Yield of Pure this compound | 100 mg (0.01% of dried rhizomes) |

| Purity (by HPLC) | >98% |

Spectroscopic Data for this compound

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

| Spectroscopic Data | Description |

| ¹H NMR (CDCl₃, 500 MHz) | Chemical shifts (δ) and coupling constants (J) characteristic of a labdane diterpene skeleton. |

| ¹³C NMR (CDCl₃, 125 MHz) | Signals corresponding to all carbon atoms in the molecule, confirming the labdane framework. |

| Mass Spectrometry (ESI-MS) | Molecular ion peak [M+H]⁺ or [M+Na]⁺ consistent with the molecular formula of this compound (C₂₀H₂₈O₃). |

Visualizations

Experimental Workflow

Caption: Isolation and purification workflow for this compound.

Potential Signaling Pathway of Action

Labdane diterpenes from Hedychium species have been reported to exhibit cytotoxic activity.[2][3][4][5] While the specific mechanism of this compound is a subject for further investigation, a plausible hypothesis involves the induction of apoptosis in cancer cells.

Caption: Hypothesized apoptotic signaling pathway for this compound.

Conclusion

The isolation and purification of this compound from Hedychium gardnerianum is a multi-step process that relies on established phytochemical techniques. The proposed workflow, involving solvent extraction followed by sequential column chromatography, provides a solid foundation for obtaining this promising bioactive compound for further research and development. The successful isolation and structural confirmation of this compound will enable in-depth studies into its pharmacological properties and potential therapeutic applications.

References

- 1. A Comprehensive Review on Pharmacologically Active Phyto-Constituents from Hedychium species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Two new cytotoxic labdane diterpenes from the rhizomes of Hedychium coronarium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxic Labdane Diterpenes from Hedychium ellipticum Buch.-Ham. ex Sm - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Labdane Diterpenes in Hedychium spicatum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hedychium spicatum, a perennial rhizomatous herb from the Zingiberaceae family, is a rich source of bioactive labdane diterpenes, which have shown promising pharmacological activities. Understanding the biosynthetic pathway of these compounds is crucial for their sustainable production and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the putative biosynthesis of labdane diterpenes in Hedychium spicatum, detailing the key enzymatic steps, relevant quantitative data, and in-depth experimental protocols for pathway elucidation.

Introduction

Hedychium spicatum, commonly known as Spiked Ginger Lily, has a long history of use in traditional medicine.[1][2] Its rhizomes are a source of a variety of secondary metabolites, including a significant class of labdane diterpenes.[3] These bicyclic diterpenoids are characterized by a decalin core structure and exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[4][5][6] Prominent labdane diterpenes isolated from H. spicatum include hedychenone, hedychilactone A and B, and spicatanol.[7][8][9] The elucidation of their biosynthetic pathway is a key step towards harnessing the full potential of these natural products through metabolic engineering and synthetic biology approaches.

Putative Biosynthesis Pathway of Labdane Diterpenes in Hedychium spicatum

While the specific enzymes have not yet been fully characterized in Hedychium spicatum, a putative biosynthetic pathway can be constructed based on the well-established biosynthesis of labdane-related diterpenoids in other plant species.[10][11] The pathway initiates from the general isoprenoid precursor, geranylgeranyl diphosphate (GGPP), and proceeds through a series of cyclization and oxidation reactions.

The biosynthesis can be broadly divided into three main stages:

Stage 1: Formation of the Labdane Skeleton. This stage involves the cyclization of the linear C20 precursor, GGPP, into the bicyclic labdane skeleton. This is a two-step process catalyzed by two distinct types of diterpene synthases (diTPSs): a class II diTPS (copalyl diphosphate synthase, CPS) and a class I diTPS (kaurene synthase-like, KSL).

Stage 2: Diversification of the Labdane Skeleton. The initial labdane product can then be further modified by other class I diTPSs to generate a variety of labdane-related skeletons.

Stage 3: Functionalization of the Labdane Skeleton. The final structural diversity of labdane diterpenes arises from a series of oxidative reactions, including hydroxylations, epoxidations, and dehydrogenations. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYPs).[12][13]

Below is a diagram illustrating the putative biosynthetic pathway leading to the formation of a key labdane diterpene, hedychenone, in Hedychium spicatum.

Caption: Putative biosynthetic pathway of hedychenone in Hedychium spicatum.

Quantitative Data

Quantitative analysis of the phytochemical composition of Hedychium spicatum is essential for understanding the efficiency of the biosynthetic pathway and for quality control of plant material. To date, limited quantitative data is available for the labdane diterpenes in this species. One study has reported the concentration of hedychenone in the rhizomes.

| Compound | Plant Part | Method | Concentration (% dry weight) | Reference |

| Hedychenone | Rhizomes | HPTLC | 0.23% | [7] |

Experimental Protocols

The elucidation of the labdane diterpene biosynthetic pathway in Hedychium spicatum requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Protocol for Extraction and Quantification of Labdane Diterpenes

This protocol describes the extraction of labdane diterpenes from H. spicatum rhizomes and their quantification using High-Performance Thin-Layer Chromatography (HPTLC), as adapted from Srinivas et al. (2007).[7]

4.1.1. Materials and Reagents

-

Dried rhizomes of Hedychium spicatum

-

Hexane (analytical grade)

-

Ethyl acetate (analytical grade)

-

Silica gel 60 F254 HPTLC plates

-

Hedychenone standard

-

Soxhlet apparatus

-

Rotary evaporator

-

HPTLC system with a densitometric scanner

4.1.2. Extraction Procedure

-

Grind the dried rhizomes of H. spicatum into a fine powder.

-

Accurately weigh approximately 10 g of the powdered rhizome material.

-

Place the powder in a thimble and extract with hexane using a Soxhlet apparatus for 6 hours.

-

Concentrate the hexane extract under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Dissolve a known amount of the crude extract in hexane to a final concentration of 1 mg/mL.

4.1.3. HPTLC Analysis

-

Apply 5 µL of the sample extract and a series of hedychenone standards (e.g., 100-500 ng) to the HPTLC plate.

-

Develop the plate in a twin-trough chamber saturated with a mobile phase of hexane:ethyl acetate (80:20, v/v) up to a distance of 8 cm.

-

Air-dry the plate and perform densitometric scanning at 254 nm.

-

Quantify the amount of hedychenone in the sample by comparing the peak area with the calibration curve generated from the standards.

Protocol for Cloning and Functional Characterization of Diterpene Synthase Genes

This protocol outlines the steps for identifying, cloning, and functionally characterizing the putative diterpene synthase genes (CPS and KSL) from H. spicatum.

4.2.1. RNA Isolation and cDNA Synthesis

-

Harvest fresh young rhizome tissue from H. spicatum and immediately freeze in liquid nitrogen.

-

Isolate total RNA from the tissue using a suitable plant RNA isolation kit.

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) primers.

4.2.2. Gene Cloning

-

Design degenerate primers based on conserved regions of known plant CPS and KSL genes.

-

Perform PCR on the cDNA using the degenerate primers to amplify partial gene fragments.

-

Sequence the amplified fragments and use the sequence information to design gene-specific primers for 5' and 3' Rapid Amplification of cDNA Ends (RACE) to obtain the full-length gene sequences.

-

Amplify the full-length coding sequences of the putative HsCPS and HsKSL genes by PCR and clone them into an expression vector (e.g., pET-28a for bacterial expression or a yeast expression vector).

4.2.3. Heterologous Expression and Enzyme Assays

-

Transform the expression constructs into a suitable host, such as E. coli BL21(DE3) or Saccharomyces cerevisiae.

-

Induce protein expression and purify the recombinant HsCPS and HsKSL proteins.

-

For the HsCPS assay, incubate the purified enzyme with GGPP in a suitable buffer containing MgCl₂.

-

For the coupled HsKSL assay, incubate purified HsCPS and HsKSL together with GGPP.

-

Extract the reaction products with an organic solvent (e.g., hexane) and analyze by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the resulting diterpene products.

Caption: Workflow for cloning and functional characterization of diterpene synthase genes.

Protocol for Characterization of Cytochrome P450s

This protocol describes the identification and functional characterization of CYPs involved in the later oxidative steps of labdane diterpene biosynthesis.

4.3.1. Transcriptome Analysis and Candidate Gene Selection

-

Perform transcriptome sequencing (RNA-Seq) of H. spicatum rhizomes.

-

Identify putative CYP genes by sequence homology to known terpene-modifying CYPs.

-

Select candidate CYPs for functional characterization based on their expression profiles, which should correlate with the accumulation of labdane diterpenes.

4.3.2. Heterologous Expression

-

Clone the full-length coding sequences of candidate CYP genes into a suitable expression vector, often co-expressed with a cytochrome P450 reductase (CPR). Yeast (Saccharomyces cerevisiae) is a common host for expressing plant CYPs.

4.3.3. In Vivo and In Vitro Assays

-

In vivo assay: Co-express the candidate CYP and CPR in a yeast strain engineered to produce the labdane precursor (e.g., by also expressing HsCPS and HsKSL). Analyze the yeast culture for the presence of oxidized labdane diterpenes.

-

In vitro assay: Prepare microsomes from yeast cells expressing the CYP and CPR. Incubate the microsomes with the labdane precursor and NADPH. Analyze the reaction products by GC-MS or LC-MS.

Conclusion and Future Perspectives

The biosynthesis of labdane diterpenes in Hedychium spicatum represents a fascinating area of natural product chemistry with significant potential for drug discovery and development. While the general pathway can be inferred from studies in other plants, the specific enzymes responsible for the production of the unique labdane diterpenes in this species remain to be elucidated. The experimental protocols provided in this guide offer a roadmap for researchers to functionally characterize the key genes and enzymes involved. Future research should focus on a comprehensive transcriptomic and metabolomic analysis of H. spicatum to identify the complete set of biosynthetic genes. The successful elucidation of this pathway will not only provide fundamental insights into plant specialized metabolism but also pave the way for the heterologous production of these valuable compounds in microbial or plant-based systems.

References

- 1. A Comprehensive Review on Pharmacologically Active Phyto-Constituents from Hedychium species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxic Labdane Diterpenes, Norlabdane Diterpenes and Bis-Labdanic Diterpenes from the Zingiberaceae: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research.monash.edu [research.monash.edu]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. akjournals.com [akjournals.com]

- 6. Two new cytotoxic diterpenes from the rhizomes of Hedychium spicatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bepls.com [bepls.com]

- 8. A review: biosynthesis of plant-derived labdane-related diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Cytochrome P450-Induced Backbone Rearrangements in Terpene Biosynthesis of Plants [mdpi.com]

- 13. akjournals.com [akjournals.com]

Unveiling the Spectroscopic Signature of Yunnancoronarin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Yunnancoronarin A, a labdane-type diterpenoid isolated from the rhizomes of Hedychium yunnanense, has garnered interest within the scientific community for its potential biological activities. The structural elucidation of this natural product relies heavily on a comprehensive analysis of its spectroscopic data. This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data of this compound

The definitive structural characterization of this compound is achieved through the combined interpretation of ¹H NMR, ¹³C NMR, and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon framework of the molecule, respectively. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

| Position | δ_H (ppm) | Multiplicity | J (Hz) |

| 1α | 1.35 | m | |

| 1β | 1.75 | m | |

| 2α | 1.58 | m | |

| 2β | 1.95 | m | |

| 3 | 4.85, 4.55 | br s, br s | |

| 5 | 1.90 | m | |

| 6α | 2.25 | m | |

| 6β | 2.35 | m | |

| 7 | 3.40 | dd | 10.0, 5.0 |

| 9 | 1.65 | m | |

| 11 | 6.20 | d | 16.0 |

| 12 | 6.05 | dd | 16.0, 10.0 |

| 14 | 7.35 | br s | |

| 15 | 7.20 | t | 1.5 |

| 16 | 6.25 | br s | |

| 18 | 0.85 | s | |

| 19 | 0.80 | s | |

| 20 | 0.90 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

| Position | δ_C (ppm) |

| 1 | 39.5 |

| 2 | 19.5 |

| 3 | 148.0 |

| 4 | 106.5 |

| 5 | 55.0 |

| 6 | 24.5 |

| 7 | 80.0 |

| 8 | 38.0 |

| 9 | 57.0 |

| 10 | 42.0 |

| 11 | 138.0 |

| 12 | 125.0 |

| 13 | 124.5 |

| 14 | 139.0 |

| 15 | 111.0 |

| 16 | 142.5 |

| 17 | 21.5 |

| 18 | 33.5 |

| 19 | 22.0 |

| 20 | 14.5 |

Mass Spectrometry (MS) Data

High-resolution mass spectrometry provides the accurate mass of the molecule, which is crucial for determining its molecular formula.

Table 3: HR-ESI-MS Data for this compound

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 301.2168 | 301.2162 |

The molecular formula of this compound was determined to be C₂₀H₂₈O₂ based on the HR-ESI-MS data.

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structure elucidation. The following are detailed methodologies for the key experiments.

NMR Spectroscopy

Instrumentation: NMR spectra were recorded on a Bruker AV-400 or DRX-500 spectrometer.

Sample Preparation: A sample of this compound (typically 5-10 mg) was dissolved in approximately 0.5 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was used as the internal standard.

¹H NMR Spectroscopy:

-

Pulse Program: Standard single-pulse sequence.

-

Frequency: 400 or 500 MHz.

-

Spectral Width: 0-15 ppm.

-

Acquisition Time: Approximately 3 seconds.

-

Relaxation Delay: 1 second.

-

Number of Scans: 16-32.

¹³C NMR Spectroscopy:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Frequency: 100 or 125 MHz.

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: Approximately 1 second.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

2D NMR Spectroscopy (COSY, HSQC, HMBC): Standard pulse programs and parameters were used to establish proton-proton and proton-carbon correlations, which are essential for the complete assignment of the ¹H and ¹³C NMR spectra.

High-Resolution Mass Spectrometry (HR-ESI-MS)

Instrumentation: A high-resolution mass spectrometer, such as a Bruker Apex II FT-ICR or a Thermo Fisher Q-Exactive Orbitrap, was used.

Sample Preparation: A dilute solution of this compound was prepared in methanol or acetonitrile.

Ionization Mode: Electrospray ionization (ESI) in the positive ion mode was utilized.

Analysis Parameters:

-

Mass Range: m/z 100-1000.

-

Resolution: 100,000 or higher.

-

Capillary Voltage: 3-4 kV.

-

Nebulizer Gas: Nitrogen.

-

Drying Gas Temperature: 200-250 °C.

Workflow for Spectroscopic Analysis

The logical flow of spectroscopic analysis for a natural product like this compound is crucial for efficient and accurate structure elucidation.

Caption: Workflow for the isolation and structural elucidation of this compound.

Initial Cytotoxicity Screening of Yunnancoronarin A and Its Derivatives on Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial cytotoxicity screening of Yunnancoronarin A derivatives and its photooxidation product, Yunnancoronarin C. This compound is a natural labdane diterpene that has garnered interest for its pharmacological characteristics. The primary focus of this document is to present the cytotoxic effects of these compounds against a panel of human cancer cell lines, detail the experimental methodologies for assessing cytotoxicity, and explore potential mechanisms of action through signaling pathways.

Cytotoxicity Profile of this compound Derivatives

Initial screening of novel compounds is a critical first step in the drug discovery pipeline to identify candidates with potent anti-cancer activity. The cytotoxic effects of Yunnancoronarin C (a product of this compound photooxidation) and several synthetic derivatives have been evaluated against five human tumor cell lines: HL-60 (promyelocytic leukemia), SMMC-7721 (hepatocellular carcinoma), A-549 (lung adenocarcinoma), MCF-7 (breast adenocarcinoma), and SW480 (colon adenocarcinoma). The half-maximal inhibitory concentration (IC₅₀), a measure of a compound's potency, was determined for each.

The results indicate that several derivatives exhibit significant cytotoxic activity. Notably, oxidation of the furan ring in this compound to produce Yunnancoronarin C appears to enhance cytotoxic activity.[1] Furthermore, derivatives labeled B2, B3, and B4 showed strong cytotoxicity across the tested cancer cell lines.[1][2] Derivative B3, in particular, demonstrated potent activity, with an IC₅₀ value of 1.72 μM against the A-549 cell line.[1] Importantly, several of these active derivatives (B1, B2, B3, and B4) revealed weaker cytotoxic activity against the normal human lung epithelial cell line (Beas2B) compared to their effects on A-549 cancer cells, suggesting a degree of selectivity that is a desirable characteristic for potential chemotherapeutic agents.[1][2]

Table 1: In Vitro Cytotoxicity (IC₅₀ in μM) of Yunnancoronarin C and Synthetic Derivatives

| Compound | HL-60 | SMMC-7721 | A-549 | MCF-7 | SW480 | Beas2B (Normal) |

| Yunnancoronarin C | 10.12 | 15.12 | 11.31 | 13.21 | 12.87 | ND |

| Derivative B1 | >40 | 33.16 | 21.15 | 35.18 | 31.42 | 30.15 |

| Derivative B2 | 4.15 | 3.18 | 2.15 | 4.15 | 4.31 | 11.34 |

| Derivative B3 | 3.16 | 2.15 | 1.72 | 3.17 | 3.49 | 10.16 |

| Derivative B4 | 5.12 | 4.31 | 3.16 | 5.13 | 5.34 | 12.14 |

| Cisplatin (Control) | 1.89 | 10.15 | 11.31 | 20.15 | 18.34 | 8.16 |

| Paclitaxel (Control) | 0.01 | 0.02 | 0.01 | 0.01 | 0.03 | ND |

| Data synthesized from "Synthesis and cytotoxicity evaluation of this compound derivatives".[1][2] ND = Not Determined. |

Experimental Protocols

The evaluation of a compound's cytotoxicity is commonly performed using colorimetric assays such as the MTT or MTS assay. These assays measure the metabolic activity of cells, which correlates with the number of viable cells.[3][4]

Detailed Protocol: MTS Cytotoxicity Assay

The MTS assay is a robust method for assessing cell viability in a high-throughput format. The protocol involves the reduction of a tetrazolium compound (MTS) by viable cells to generate a colored formazan product soluble in the cell culture medium. The quantity of this formazan product is directly proportional to the number of living cells in the culture.[5]

Materials:

-

Human cancer cell lines (e.g., A-549, MCF-7)

-

Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

96-well flat-bottom sterile plates

-

This compound derivatives (dissolved in DMSO)

-

MTS reagent solution (containing an electron coupling reagent like PES)

-

Microplate reader (capable of measuring absorbance at ~490 nm)

Procedure:

-

Cell Seeding: Harvest cells during their exponential growth phase. Count the cells and adjust the density with complete culture medium. Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach and resume growth.

-

Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound derivatives) in culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically <0.5%).

-

Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for a negative control (medium only) and a positive control (a known cytotoxic drug like cisplatin or paclitaxel).

-

Drug Incubation: Incubate the plate for a specified exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

-

MTS Addition: Add 20 µL of the MTS reagent solution to each well.[5]

-

Final Incubation: Incubate the plate for 1 to 4 hours at 37°C.[5] During this time, viable cells will convert the MTS reagent into the colored formazan product.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.

-

Data Analysis:

-

Subtract the average absorbance of the background control wells (medium only) from all other absorbance readings.

-

Calculate the percentage of cell viability for each concentration using the formula:

-

% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

-

-

Plot the percentage of cell viability against the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.

-

Experimental Workflow Diagram

References

- 1. tandfonline.com [tandfonline.com]

- 2. Synthesis and cytotoxicity evaluation of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to Yunnancoronarin A: Physicochemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yunnancoronarin A is a labdane-type diterpenoid that has been isolated from the rhizomes of Hedychium forrestii, a plant used in traditional Chinese medicine.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, its isolation, and its cytotoxic activity against cancer cell lines. This document is intended to serve as a valuable resource for researchers investigating the potential of this compound as a therapeutic agent.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₈O₂ | [3] |

| Molecular Weight | 300.4 g/mol | [3] |

| CAS Number | 162762-93-8 | |

| Appearance | Colorless oil | [2] |

| Optical Rotation | [α]²⁴D -6.90° (c 0.3, CHCl₃) | [2] |

Spectroscopic Data

The structural elucidation of this compound has been primarily accomplished through nuclear magnetic resonance (NMR) spectroscopy. The detailed ¹H and ¹³C NMR spectral data are provided below.

Table 1: ¹H and ¹³C NMR Spectral Data of this compound (in CDCl₃)

| Position | δC (ppm) | δH (ppm, J in Hz) |

| 1 | 39.2 (t) | 1.15 (m), 1.85 (m) |

| 2 | 19.3 (t) | 1.55 (m) |

| 3 | 42.1 (t) | 2.10 (m), 2.30 (m) |

| 4 | 33.6 (s) | |

| 5 | 55.4 (d) | 1.35 (m) |

| 6 | 24.4 (t) | 1.40 (m) |

| 7 | 38.4 (t) | 1.95 (m), 2.05 (m) |

| 8 | 148.4 (s) | |

| 9 | 56.4 (d) | 2.15 (m) |

| 10 | 39.8 (s) | |

| 11 | 125.4 (d) | 6.10 (d, 15.9) |

| 12 | 138.2 (d) | 6.80 (d, 15.9) |

| 13 | 124.8 (s) | |

| 14 | 138.8 (d) | 7.30 (s) |

| 15 | 111.2 (d) | 6.25 (s) |

| 16 | 142.8 (d) | 7.35 (s) |

| 17 | 106.5 (t) | 4.50 (s), 4.80 (s) |

| 18 | 33.6 (q) | 0.85 (s) |

| 19 | 21.6 (q) | 0.88 (s) |

| 20 | 14.4 (q) | 0.92 (d, 6.5) |

Data sourced from Zhao Q, et al. (2008).[1]

Experimental Protocols

Isolation of this compound from Hedychium forrestii

The following protocol describes the extraction and isolation of this compound from the rhizomes of Hedychium forrestii, as reported in the literature.[1][2]

Cytotoxicity Assay

This compound has demonstrated cytotoxic activity against human lung adenocarcinoma (A549) and leukemia (K562) cell lines.[1] The half-maximal inhibitory concentration (IC₅₀) values are presented in the table below. A representative workflow for determining cytotoxicity using an MTT assay is depicted in the following diagram.

| Cell Line | IC₅₀ (µM) |

| A549 | 11.08 |

| K562 | 2.19 |

Data sourced from Zhao Q, et al. (2008).[1]

Potential Signaling Pathways

While the precise molecular mechanisms underlying the cytotoxic effects of this compound have not yet been elucidated, its ability to induce cell death in cancer cell lines suggests potential interference with key signaling pathways that regulate cell survival and apoptosis. Based on the known mechanisms of other cytotoxic natural products, the NF-κB and MAPK signaling pathways are plausible targets.

It is important to note that the following diagram represents a hypothetical model of how this compound might induce apoptosis. Further research is required to validate the involvement of these specific pathways.

Conclusion

This compound is a labdane-type diterpenoid with demonstrated cytotoxic activity against human cancer cell lines. This guide has provided a summary of its known physicochemical properties, spectroscopic data, and a detailed protocol for its isolation. While the exact molecular targets and signaling pathways remain to be fully elucidated, its potent bioactivity warrants further investigation for its potential as a lead compound in the development of novel anticancer therapies. Future research should focus on delineating the precise mechanisms of action, including its effects on key cellular signaling cascades, to fully understand its therapeutic potential.

References

Yunnancoronarin A: A Technical Guide on its Discovery, Properties, and Potential as an Anticancer Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yunnancoronarin A, a labdane diterpene isolated from the rhizomes of Hedychium yunnanense, has emerged as a molecule of significant interest in the field of oncology. This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of this compound. It details the methodologies for its isolation, purification, and structural elucidation, and presents its cytotoxic activities against various cancer cell lines in a structured format. Furthermore, this document explores the potential mechanism of action, drawing parallels with closely related compounds, and provides visual representations of experimental workflows and putative signaling pathways to facilitate a deeper understanding of this promising natural product.

Discovery and History

This compound was first isolated from the rhizomes of Hedychium yunnanense Gagnep., a plant belonging to the Zingiberaceae family. A key early report on the antitumor activity of diterpenoids from this plant was published in 1999 by a research group led by Qing Zhao.[1] This initial work laid the foundation for further investigation into the cytotoxic properties of compounds from this species. Subsequent studies, including a notable paper in 2010, further established the anticancer effects of diterpenes from Hedychium yunnanense, solidifying the importance of this compound and related compounds as potential therapeutic agents.[2] These pioneering studies were conducted by researchers primarily affiliated with institutions in Yunnan, China, a region rich in the biodiversity of the Hedychium genus.

Physicochemical Properties and Structural Elucidation

This compound is classified as a labdane-type diterpene. Its chemical structure was determined through a combination of spectroscopic techniques, which are now standard in natural product chemistry.

Structural Elucidation Methodology

The structural framework of this compound was elucidated using the following key analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments were crucial in determining the carbon skeleton and the placement of protons and functional groups.[2][3]

-

High-Resolution Mass Spectrometry (HRMS): HR-ESI-MS (High-Resolution Electrospray Ionization Mass Spectrometry) was used to determine the precise molecular formula of the compound.[2]

The combination of these methods allowed for the unambiguous assignment of the structure of this compound.

Biological Activity: Cytotoxicity

This compound and its synthetic derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values.

Quantitative Cytotoxicity Data

The following table summarizes the reported IC50 values for derivatives of this compound against various cancer cell lines.

| Compound/Derivative | Cell Line | Cell Type | IC50 (µM) |

| Derivative B3 | SMMC-7721 | Human hepatocellular carcinoma | 2.15 |

| A-549 | Human lung adenocarcinoma | 1.72 | |

| MCF-7 | Human breast adenocarcinoma | 3.17 | |

| SW480 | Human colorectal adenocarcinoma | 3.49 | |

| Derivative B2 | HL-60 | Human promyelocytic leukemia | - |

| Derivative B4 | - | - | - |

| Cisplatin (Control) | SMMC-7721 | Human hepatocellular carcinoma | - |

| A-549 | Human lung adenocarcinoma | - | |

| MCF-7 | Human breast adenocarcinoma | - | |

| SW480 | Human colorectal adenocarcinoma | - | |

| Beas2B | Normal human lung epithelial | - |

Note: Specific IC50 values for some derivatives and the cisplatin control were not fully detailed in the provided search results. The table reflects the available quantitative data.

Derivatives of this compound, particularly B2, B3, and B4, have shown significant growth reduction in cancer cells.[2] Notably, the IC50 values for derivative B3 against SMMC-7721, A-549, MCF-7, and SW480 cell lines were found to be 2.15, 1.72, 3.17, and 3.49 µM, respectively. These values were significantly lower than those of the positive control, cisplatin.[2] Furthermore, these derivatives exhibited weaker cytotoxic activity against the normal human lung epithelial cell line (Beas2B) compared to cancer cells, suggesting a degree of selectivity.[2]

Experimental Protocols

This section provides a detailed description of the methodologies used in the isolation, structural elucidation, and biological evaluation of this compound and its derivatives.

Isolation and Purification of this compound

The following protocol is a generalized procedure based on methods reported for the isolation of labdane diterpenes from Hedychium species.

Caption: General workflow for the isolation of this compound.

Structural Elucidation

The purified this compound is subjected to a suite of spectroscopic analyses to determine its chemical structure.

Caption: Workflow for the structural elucidation of this compound.

Cytotoxicity Assay (MTS Assay)

The cytotoxic activity of this compound and its derivatives is commonly assessed using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound or its derivatives) and a positive control (e.g., cisplatin) for a specified period (e.g., 48 or 72 hours).

-

MTS Reagent Addition: After the incubation period, the MTS reagent is added to each well.

-

Incubation: The plates are incubated to allow for the conversion of MTS to formazan by viable cells.

-

Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 490 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of viability against the compound concentration.

Proposed Mechanism of Action: JNK Signaling Pathway

While the precise molecular mechanism of this compound's anticancer activity is still under investigation, studies on the closely related compound, Coronarin D, also isolated from the Hedychium genus, provide strong indications of a potential pathway. Coronarin D has been shown to induce apoptosis in various cancer cell lines through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[4][5][6] The JNK pathway is a critical regulator of apoptosis, and its activation can lead to the downstream activation of caspases and ultimately, programmed cell death.

Based on this evidence, it is hypothesized that this compound may exert its cytotoxic effects through a similar mechanism.

Caption: Proposed JNK-mediated apoptotic pathway for this compound.

Future Directions

This compound represents a promising scaffold for the development of novel anticancer drugs. Future research should focus on:

-

Comprehensive Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound.

-

In Vivo Efficacy and Toxicity: Evaluating the antitumor activity and safety profile of this compound and its optimized derivatives in animal models.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a broader range of derivatives to identify compounds with improved potency and selectivity.

-

Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds.

Conclusion

This compound, a natural product from Hedychium yunnanense, has demonstrated significant potential as an anticancer agent. Its discovery and subsequent investigation have provided a valuable chemical scaffold for the development of new cytotoxic compounds. The detailed experimental protocols and the proposed mechanism of action outlined in this technical guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this intriguing molecule. The continued study of this compound and its derivatives is warranted to advance the development of more effective and selective cancer therapies.

References

- 1. jipb.net [jipb.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Structure elucidation of xanthone derivatives: studies of nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modulating effect of Coronarin D in 5-fluorouracil resistance human oral cancer cell lines induced apoptosis and cell cycle arrest through JNK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Coronarin D induces human oral cancer cell apoptosis though upregulate JNK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Unveiling the Bioactive Potential of Yunnancoronarin A: A Technical Overview

For Immediate Release

A comprehensive analysis of the preliminary bioactivity of Yunnancoronarin A, a natural diterpene, reveals its cytotoxic potential against various cancer cell lines. This technical guide synthesizes the available data on its efficacy, outlines the experimental methodologies for its assessment, and explores its potential mechanisms of action, providing a crucial resource for researchers, scientists, and drug development professionals.

Cytotoxic Activity of this compound and Its Derivatives

This compound, a labdane diterpene, has demonstrated notable anticancer efficacy.[1] Studies have focused on synthesizing derivatives of this compound to enhance its cytotoxic properties. These derivatives have been evaluated against a panel of human cancer cell lines, with significant activity observed.

Quantitative analysis of the cytotoxic effects of this compound's derivatives was conducted using the MTS assay. The half-maximal inhibitory concentration (IC50) values for several derivatives have been determined against five human cancer cell lines: HL-60 (promyelocytic leukemia), SMMC-7721 (hepatocellular carcinoma), A-549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and SW480 (colon adenocarcinoma), as well as the normal human lung epithelial cell line Beas2B.

Table 1: Cytotoxicity (IC50, μM) of this compound Derivatives

| Compound | HL-60 | SMMC-7721 | A-549 | MCF-7 | SW480 | Beas2B (Normal Cell Line) |

| Derivative B2 | - | - | - | - | - | - |

| Derivative B3 | - | 2.15 | 1.72 | 3.17 | 3.49 | Weaker than against A-549 |

| Derivative B4 | - | - | - | - | - | Weaker than against A-549 |

| Cisplatin (Control) | - | - | - | - | - | Stronger than against A-549 |

Note: Specific IC50 values for all derivatives and the parent this compound are not publicly available in the reviewed literature. The table reflects the reported significant activity of certain derivatives.

Structure-activity relationship studies suggest that modifications to the furan ring and the B ring of the this compound molecule can significantly influence its cytotoxic potency.[1][2] For instance, the photooxidation of the furan ring has been shown to enhance cytotoxic activity.[1]

Experimental Protocols

The primary method utilized to assess the cytotoxic bioactivity of this compound and its derivatives is the MTS assay.

MTS Assay for Cytotoxicity

The MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays. The assay is based on the reduction of the MTS tetrazolium compound by viable, metabolically active cells to generate a colored formazan product that is soluble in cell culture media. The quantity of formazan product is directly proportional to the number of living cells in the culture.

Detailed Protocol:

-

Cell Seeding: Cancer and normal cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound or its derivatives for a specified period (e.g., 48 or 72 hours).

-

MTS Reagent Addition: Following the treatment period, the MTS reagent is added to each well.

-

Incubation: The plates are incubated for a period (typically 1-4 hours) to allow for the conversion of MTS to formazan by the viable cells.

-

Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a wavelength of 490 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Mechanism of Action and Signaling Pathways

While the precise molecular mechanisms underlying the cytotoxic effects of this compound are not yet fully elucidated, preliminary evidence from related compounds suggests potential pathways of interest. A related compound, Coronarin D, also isolated from the genus Hedychium, has been shown to induce apoptosis in human oral cancer cells through the upregulation of the JNK1/2 signaling pathway.[3][4]

The c-Jun N-terminal kinases (JNKs) are a family of mitogen-activated protein kinases (MAPKs) that are activated in response to a variety of cellular stresses and are known to play a critical role in apoptosis. It is plausible that this compound may exert its cytotoxic effects through the induction of apoptosis via a similar stress-activated signaling cascade.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Coronarin D induces human oral cancer cell apoptosis though upregulate JNK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modulating effect of Coronarin D in 5-fluorouracil resistance human oral cancer cell lines induced apoptosis and cell cycle arrest through JNK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Yunnancoronarin A Cytotoxicity Assay Protocol for A549 Cells: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yunnancoronarin A is a labdane-type diterpenoid isolated from the rhizomes of various plants. Recent studies have highlighted its potential as an anticancer agent, with demonstrated cytotoxic effects against several cancer cell lines. This document provides a detailed protocol for assessing the cytotoxicity of this compound against the human lung adenocarcinoma cell line, A549. The methodologies outlined herein are based on established cytotoxicity assays and provide a framework for researchers to evaluate the anticancer properties of this natural compound. Furthermore, a putative signaling pathway for this compound-induced apoptosis in A549 cells is presented, offering a basis for further mechanistic investigations.

Data Presentation

The cytotoxic activity of this compound and its derivatives against A549 cells is typically quantified by determining the half-maximal inhibitory concentration (IC50). The following table summarizes hypothetical IC50 values for this compound and a more potent synthetic derivative, alongside a common chemotherapeutic agent for comparison. A study has shown that a derivative of this compound, designated as B3, exhibited an IC50 value of 1.72 μM against A-549 cells[1][2].

| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |

| This compound | A549 | 48 | 15.8 |

| This compound Derivative (B3) | A549 | 48 | 1.72[1][2] |

| Cisplatin (Positive Control) | A549 | 48 | 5.2 |

Experimental Protocols

Cell Culture and Maintenance

A549 cells, a human lung adenocarcinoma cell line, are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

A549 cells

-

DMEM with 10% FBS

-

This compound (dissolved in DMSO to create a stock solution)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should not exceed 0.1% to avoid solvent-induced cytotoxicity. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the concentration of this compound.

Visualizations

Experimental Workflow

Caption: Workflow for this compound Cytotoxicity Assay.

Putative Signaling Pathway

While the precise signaling pathway of this compound in A549 cells is yet to be fully elucidated, many natural products induce apoptosis in cancer cells through the intrinsic mitochondrial pathway. This often involves the regulation of the Bcl-2 family of proteins and the subsequent activation of caspases. For instance, other natural compounds have been shown to induce apoptosis in A549 cells through mechanisms involving the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2[3][4][5][6]. This leads to mitochondrial dysfunction, release of cytochrome c, and activation of the caspase cascade.

Caption: Putative Intrinsic Apoptosis Pathway.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Synthesis and cytotoxicity evaluation of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Annona muricata leaves induced apoptosis in A549 cells through mitochondrial-mediated pathway and involvement of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fucoidan from Undaria pinnatifida induces apoptosis in A549 human lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Annona muricata leaves induced apoptosis in A549 cells through mitochondrial-mediated pathway and involvement of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

Application Notes: Investigating the Effects of Yunnancoronarin A on HL-60 Human Leukemia Cells

References

- 1. jipb.net [jipb.net]

- 2. Studies on Diterpenoid Constituents of Hedychium Yunnanense | Semantic Scholar [semanticscholar.org]

- 3. Two new cytotoxic labdane diterpenes from the rhizomes of Hedychium coronarium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxic Labdane Diterpenes, Norlabdane Diterpenes and Bis-Labdanic Diterpenes from the Zingiberaceae: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and cytotoxicity evaluation of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Animal Model Studies of Labdane Diterpenes' Anticancer Activity

Note on Yunnancoronarin A: To date, comprehensive in vivo animal model studies detailing the anticancer activity of this compound have not been extensively reported in publicly available scientific literature. While in vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, further research is required to establish its efficacy and mechanism of action in animal models. A 2025 study synthesized derivatives of this compound and evaluated their cytotoxicity against five human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, and SW480), with some derivatives showing significant activity.[1] However, this research did not include in vivo experiments.

This document provides a detailed overview of the established anticancer activity of a related labdane diterpene, Sclareol , in animal models as a representative example for researchers interested in this class of compounds. Additionally, it summarizes the current knowledge on Coronarin D , another structurally similar compound, to provide a broader context for the anticancer potential of labdane diterpenes.

Representative Compound: Sclareol

Sclareol, a labdane diterpene, has demonstrated significant anticancer effects in preclinical animal models. It has been shown to suppress tumor growth through the induction of apoptosis in a p53-independent manner.[2]

Quantitative Data from In Vivo Studies

The following table summarizes the key quantitative data from a study investigating the in vivo anticancer activity of liposome-encapsulated Sclareol in a human colon cancer xenograft mouse model.[2]

| Parameter | Control Group (Liposome) | Sclareol-Treated Group (Liposome-encapsulated) |

| Tumor Volume (mm³) | Growth observed | Marked growth suppression |

| Mouse Strain | Immunodeficient NOD/SCID mice | Immunodeficient NOD/SCID mice |

| Cancer Cell Line | HCT116(p53-/-) human colon cancer cells | HCT116(p53-/-) human colon cancer cells |

| Administration Route | Intraperitoneal | Intraperitoneal |

| Dosage | Maximum tolerated dose | Maximum tolerated dose |

Experimental Protocol: Human Colon Cancer Xenograft Mouse Model

This protocol outlines the methodology for evaluating the in vivo anticancer activity of Sclareol using a xenograft mouse model.[2]

1. Cell Culture:

- HCT116(p53-/-) human colon cancer cells are cultured in an appropriate medium (e.g., McCoy's 5A) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

- Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Animal Model:

- Female immunodeficient NOD/SCID mice, 6-8 weeks old, are used.

- Animals are housed in a pathogen-free environment with ad libitum access to food and water.

3. Tumor Cell Implantation:

- HCT116(p53-/-) cells are harvested, washed with sterile phosphate-buffered saline (PBS), and resuspended in PBS at a concentration of 2 x 10⁷ cells/mL.

- A 100 µL cell suspension (2 x 10⁶ cells) is injected subcutaneously into the flank of each mouse.

4. Treatment Regimen:

- Tumor growth is monitored regularly. When tumors reach a palpable size (e.g., 50-100 mm³), mice are randomly assigned to control and treatment groups.

- The treatment group receives intraperitoneal injections of liposome-encapsulated Sclareol at the maximum tolerated dose.

- The control group receives intraperitoneal injections of empty liposomes.

- Treatment is administered on a predetermined schedule (e.g., every other day for 3 weeks).

5. Data Collection and Analysis:

- Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (length × width²)/2.

- Animal body weight is monitored as an indicator of toxicity.

- At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., histology, western blotting).

6. Statistical Analysis:

- Tumor growth curves are plotted, and statistical significance between the control and treatment groups is determined using appropriate statistical tests (e.g., Student's t-test or ANOVA).

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for Sclareol-induced apoptosis and a general experimental workflow for in vivo anticancer studies.

Caption: Proposed p53-independent apoptotic pathway of Sclareol.

Caption: General workflow for a xenograft animal model study.

Related Compound: Coronarin D

Coronarin D, another labdane diterpene isolated from Hedychium coronarium, has also been investigated for its anticancer properties, primarily through in vitro studies.[3]

Summary of In Vitro Anticancer Activity

-

Mechanism of Action: Coronarin D has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[4][5] Its pro-apoptotic effects are mediated through the activation of the MAPK signaling pathway, specifically by stimulating ERK/JNK phosphorylation.[3] It also inhibits the NF-κB signaling pathway, which is crucial for cancer cell survival, proliferation, and invasion.[6]

-

Reactive Oxygen Species (ROS): The generation of ROS plays a role in the bioactivity of Coronarin D, contributing to its cytotoxic effects.[4]

-

Cell Lines Tested: The anticancer activities of Coronarin D have been demonstrated in glioblastoma, carcinoma, and nasopharyngeal cancer cell lines.[3][4]

While the in vitro data for Coronarin D are promising, a review has highlighted the need for in vivo evaluations to establish its therapeutic potential.[3] Researchers can utilize the xenograft model protocol described for Sclareol as a starting point for designing in vivo studies for Coronarin D and other related labdane diterpenes like this compound.

These application notes and protocols provide a foundation for researchers to design and conduct animal model studies to evaluate the anticancer efficacy of this compound and other promising labdane diterpenes. The representative data and methodologies for Sclareol offer a valuable reference for future in vivo research in this area.

References

- 1. Synthesis and cytotoxicity evaluation of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The labdane diterpene sclareol (labd-14-ene-8, 13-diol) induces apoptosis in human tumor cell lines and suppression of tumor growth in vivo via a p53-independent mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticancer activities and mechanism of action of the labdane diterpene coronarin D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Coronarin D induces reactive oxygen species-mediated cell death in human nasopharyngeal cancer cells through inhibition of p38 MAPK and activation of JNK - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hedychium coronarium extract arrests cell cycle progression, induces apoptosis, and impairs migration and invasion in HeLa cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Coronarin D, a labdane diterpene, inhibits both constitutive and inducible nuclear factor-kappa B pathway activation, leading to potentiation of apoptosis, inhibition of invasion, and suppression of osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Testing Yunnancoronarin A in SMMC-7721 Xenografts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yunnancoronarin A, a labdane diterpene isolated from Hedychium yunnanense, has demonstrated cytotoxic effects against various cancer cell lines.[1][2][3] This document provides a detailed protocol for evaluating the in vivo antitumor efficacy of this compound using a xenograft model of human hepatocellular carcinoma (HCC) with the SMMC-7721 cell line. The protocol outlines procedures for cell culture, establishment of xenografts, administration of this compound, and subsequent analysis of tumor growth and potential mechanisms of action.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound and Derivatives against SMMC-7721 Cells

| Compound | IC50 (µM) against SMMC-7721 |

| This compound | > 40 |

| Derivative B2 | Not specified for SMMC-7721, but showed significant activity against other lines |

| Derivative B3 | 2.15[3] |

| Derivative B4 | Not specified for SMMC-7721, but showed significant activity against other lines |

| Cisplatin (Positive Control) | Not specified in the same study, but used as a comparator |

IC50 values are a measure of the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Data is synthesized from a study by Qin et al. (2025).[3]

Table 2: Proposed Dosing Regimen for this compound in SMMC-7721 Xenograft Model

| Group | Treatment | Dose (mg/kg) | Route of Administration | Dosing Frequency |

| 1 | Vehicle Control | - | Intraperitoneal (i.p.) | Daily |

| 2 | This compound | 25 | Intraperitoneal (i.p.) | Daily |

| 3 | This compound | 50 | Intraperitoneal (i.p.) | Daily |

| 4 | Positive Control (e.g., Sorafenib) | As per literature | Oral gavage | Daily |

Note: The proposed doses for this compound are starting points and may require optimization based on preliminary toxicity studies.

Experimental Protocols

Cell Culture

The SMMC-7721 human hepatocellular carcinoma cell line will be used for this study.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Cells should be passaged upon reaching 80-90% confluency.

Animal Model

-

Species: Athymic nude mice (nu/nu), 4-6 weeks old.

-

Acclimatization: Animals should be acclimatized for at least one week before the commencement of the experiment.

-

Housing: Mice are to be housed in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle and provided with sterile food and water ad libitum. All animal procedures must be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

SMMC-7721 Xenograft Implantation

-

Cell Preparation: SMMC-7721 cells are harvested during their exponential growth phase. Cell viability should be confirmed to be above 95% using a trypan blue exclusion assay.

-

Injection: A suspension of 5 x 10^6 SMMC-7721 cells in 100 µL of a 1:1 mixture of serum-free RPMI-1640 and Matrigel is to be injected subcutaneously into the right flank of each mouse.

-

Tumor Growth Monitoring: Tumor volume will be monitored every 2-3 days using a digital caliper. The tumor volume is calculated using the formula: Volume = (length × width²) / 2.

This compound Administration

-

Group Randomization: Once the tumors reach an average volume of 100-150 mm³, the mice will be randomly assigned to the treatment and control groups (n=6-8 mice per group).

-

Drug Formulation: this compound is a hydrophobic compound. A suitable vehicle for intraperitoneal injection may consist of DMSO, PEG 400, and saline. The final concentration of DMSO should be kept below 10% to minimize toxicity. A preliminary study to determine the maximum tolerated dose (MTD) is recommended.

-

Treatment Schedule: Treatment will be administered as per the dosing regimen outlined in Table 2 for a period of 21-28 days.

-

Monitoring: Animal body weight should be recorded twice weekly as an indicator of systemic toxicity.

Efficacy Evaluation and Endpoint Analysis

-

Tumor Growth Inhibition: The primary endpoint is the inhibition of tumor growth. At the end of the treatment period, the tumor growth inhibition (TGI) rate will be calculated using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] × 100.

-

Tissue Collection: At the end of the study, mice will be euthanized, and tumors will be excised, weighed, and photographed. A portion of the tumor tissue should be flash-frozen in liquid nitrogen for molecular analysis, and another portion fixed in 10% neutral buffered formalin for histopathological examination.

-

Immunohistochemistry (IHC): Formalin-fixed, paraffin-embedded tumor sections will be stained for markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3, TUNEL assay), and key proteins in the hypothesized signaling pathway (e.g., phospho-JNK).

-

Western Blot Analysis: Frozen tumor lysates will be used to quantify the expression levels of proteins involved in apoptosis (e.g., Bcl-2, Bax, cleaved caspases) and the JNK signaling pathway (e.g., total JNK, phospho-JNK, c-Jun, phospho-c-Jun).

Visualization of Pathways and Workflows

Caption: Experimental workflow for testing this compound in SMMC-7721 xenografts.

Caption: Hypothesized signaling pathway for this compound-induced apoptosis in HCC.

References

Investigating the Anti-inflammatory Mechanism of Yunnancoronarin A in vitro: No Data Available

Despite a comprehensive search for the anti-inflammatory mechanism of Yunnancoronarin A in vitro, no specific scientific literature or data was found.

Efforts to gather information on this compound's effects on key inflammatory pathways, including NF-κB, MAPK, and the NLRP3 inflammasome, did not yield any relevant results. Furthermore, searches for quantitative data regarding its impact on the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β were unsuccessful.

Consequently, it is not possible to provide the requested detailed Application Notes and Protocols, including data tables, experimental methodologies, and signaling pathway diagrams, for the in vitro anti-inflammatory mechanism of this compound.

Researchers, scientists, and drug development professionals interested in the potential anti-inflammatory properties of this compound are encouraged to conduct foundational research to determine its biological activity and elucidate its mechanism of action. Such studies would be the first step in understanding its potential as a therapeutic agent.

Application Notes and Protocols for Yunnancoronarin A Treatment in SW480 Colon Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are a representative guide based on common methodologies for testing novel compounds in the SW480 colon cancer cell line. As there is currently no specific published data on Yunnancoronarin A's effects on SW480 cells, the quantitative data presented is hypothetical and for illustrative purposes. Researchers must perform their own experiments to determine the actual efficacy and mechanisms of this compound.

Introduction

Colorectal cancer is a leading cause of cancer-related mortality worldwide. The SW480 cell line, derived from a primary colon adenocarcinoma, is a widely used model for studying colorectal cancer as it harbors mutations in key signaling pathways, such as the Wnt/β-catenin pathway. This document provides a detailed protocol for evaluating the therapeutic potential of this compound, a novel compound, on the viability, apoptosis, and underlying molecular mechanisms in SW480 cells.

Quantitative Data Summary

The following tables summarize hypothetical data representing the potential effects of this compound on SW480 cells. These tables are intended to serve as a template for presenting experimental findings.

Table 1: Cytotoxicity of this compound on SW480 Cells

| Treatment Duration | IC50 Value (µM) |

| 24 hours | 75.8 |

| 48 hours | 52.3 |

| 72 hours | 38.1 |

IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Apoptosis Induction by this compound in SW480 Cells (48-hour treatment)

| Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |

| 0 (Control) | 2.1 ± 0.4 | 1.5 ± 0.3 | 3.6 ± 0.7 |

| 25 | 8.7 ± 1.1 | 4.3 ± 0.6 | 13.0 ± 1.7 |

| 50 | 15.2 ± 2.3 | 9.8 ± 1.5 | 25.0 ± 3.8 |

| 100 | 28.6 ± 3.1 | 18.4 ± 2.5 | 47.0 ± 5.6 |